molecular formula C6H13NO3 B8581302 5-Nitro-2-hexanol

5-Nitro-2-hexanol

Cat. No.: B8581302
M. Wt: 147.17 g/mol
InChI Key: OQOFJKJLWUZWHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-hexanol (C₆H₁₃NO₃) is an aliphatic alcohol featuring a hydroxyl (-OH) group at the second carbon and a nitro (-NO₂) group at the fifth carbon of a hexanol backbone. The nitro group is electron-withdrawing, which may enhance the acidity of the hydroxyl group compared to unsubstituted hexanols.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

5-nitrohexan-2-ol

InChI

InChI=1S/C6H13NO3/c1-5(7(9)10)3-4-6(2)8/h5-6,8H,3-4H2,1-2H3

InChI Key

OQOFJKJLWUZWHF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Molecular Properties

Compound Molecular Formula Molecular Weight Functional Groups Key Features
5-Nitro-2-hexanol C₆H₁₃NO₃ 163.17 g/mol* -OH (C2), -NO₂ (C5) Nitro group increases polarity and acidity; aliphatic structure limits resonance stabilization.
5-Nitro-2-naphthol C₁₀H₇NO₃ 189.17 g/mol -OH (naphthalene C2), -NO₂ (C5) Aromatic nitro-phenol; nitro group significantly increases acidity (pKa ~4-5) .
2-Hexanol,5-methyl C₇H₁₆O 116.20 g/mol -OH (C2), -CH₃ (C5) Branched alcohol; steric hindrance reduces reactivity compared to linear isomers .
5,5-Dimethyl-2-hexanol C₈H₁₈O 130.23 g/mol -OH (C2), two -CH₃ (C5) Increased branching lowers boiling point; hydrophobic .
5-Hexen-2-ol C₆H₁₂O 100.16 g/mol -OH (C2), C=C (C5) Unsaturated alcohol; double bond enables addition reactions .

*Calculated based on molecular formula.

Key Observations:
  • Acidity: The nitro group in this compound likely renders its hydroxyl group more acidic than in 2-Hexanol,5-methyl (pKa ~10–12 for aliphatic alcohols vs. ~4–5 for aromatic nitro-phenols like 5-Nitro-2-naphthol) .
  • Reactivity: Compared to 5-Hexen-2-ol, which undergoes addition reactions at the double bond, this compound may participate in nucleophilic substitution or oxidation reactions at the nitro site.

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